3-Fluoro-alpha-fluoromethyltyrosine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

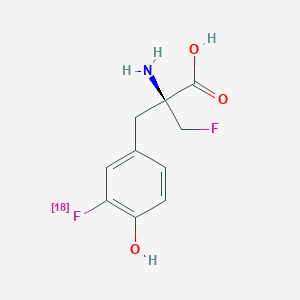

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-2-[(3-(18F)fluoranyl-4-hydroxyphenyl)methyl]-3-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3/c11-5-10(13,9(15)16)4-6-1-2-8(14)7(12)3-6/h1-3,14H,4-5,13H2,(H,15,16)/t10-/m1/s1/i12-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQDJTGORMGUON-QRBCNRDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CF)(C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@](CF)(C(=O)O)N)[18F])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166977 | |

| Record name | 3-Fluoro-alpha-fluoromethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160766-13-2 | |

| Record name | 3-Fluoro-alpha-fluoromethyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160766132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-alpha-fluoromethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Context of 3 Fluoro Alpha Fluoromethyltyrosine

Chemical Identity and Related Tyrosine Analogs

3-Fluoro-alpha-fluoromethyltyrosine is a synthetically produced derivative of the amino acid tyrosine. wikipedia.org Its chemical structure is characterized by the presence of two fluorine atoms. One fluorine atom is substituted on the phenyl ring at the 3-position, and the other is part of a fluoromethyl group attached to the alpha-carbon of the amino acid. The systematic IUPAC name for this compound is (2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)-2-(fluoromethyl)propanoic acid.

This compound belongs to a class of organic compounds known as tyrosine and its derivatives. drugbank.com These are characterized by a tyrosine core structure, which may have undergone reactions at its amino or carboxy groups, or through the substitution of a hydrogen atom with a heteroatom. drugbank.com

Several related tyrosine analogs are important in research, particularly those involving fluorination. These include:

L-Tyrosine : The naturally occurring amino acid precursor. wikipedia.org

3-Fluoro-L-tyrosine (3-FT) : An analog with a single fluorine atom on the aromatic ring, which is used in studies of neurotransmitter synthesis and metabolic pathways. chemimpex.comnsf.gov

2-Fluoro-L-tyrosine (2-FT) : Another singly fluorinated analog, which has been comparatively understudied but shows promise as an NMR probe for allosteric interactions in proteins. nsf.gov

alpha-Methyltyrosine (AMT) : An analog that lacks fluorine but possesses an α-methyl group, a feature that confers selectivity for certain amino acid transporters. mdpi.com

6-[18F]fluoro-L-dopa (FDOPA) : A widely used radiotracer for assessing dopaminergic function. nih.govfrontiersin.org

O-(2-[18F]fluoroethyl)-L-tyrosine (FET) : A non-natural amino acid analog developed for tumor imaging. nih.govnih.gov

The specific placement of fluorine atoms and other functional groups, such as the alpha-methyl group, significantly influences the biological properties and applications of these analogs. mdpi.comresearchgate.net

Table 1: Comparison of this compound and Related Analogs

| Compound Name | Key Structural Features | Primary Research Application |

| This compound | Fluorine at 3-position of the phenyl ring and a fluoromethyl group at the alpha-carbon. | Enzyme inhibition studies, particularly of tyrosine hydroxylase and aromatic L-amino acid decarboxylase. nih.gov |

| L-Tyrosine | Unmodified amino acid. wikipedia.org | Baseline for comparison in biological studies. |

| 3-Fluoro-L-tyrosine (3-FT) | Single fluorine at the 3-position of the phenyl ring. chemimpex.com | Neurotransmitter pathway research and as a building block for novel pharmaceuticals. chemimpex.com |

| 2-Fluoro-L-tyrosine (2-FT) | Single fluorine at the 2-position of the phenyl ring. nsf.gov | Protein-observed 19F NMR studies. nsf.gov |

| alpha-Methyltyrosine (AMT) | Methyl group at the alpha-carbon. mdpi.com | Studies of amino acid transporter selectivity. mdpi.com |

| 6-[18F]fluoro-L-dopa (FDOPA) | Fluorine-18 (B77423) at the 6-position of the L-DOPA structure. nih.gov | PET imaging of dopaminergic function. nih.govfrontiersin.org |

| O-(2-[18F]fluoroethyl)-L-tyrosine (FET) | Fluoroethyl group attached to the hydroxyl group of tyrosine. nih.gov | PET imaging of tumors. nih.gov |

Historical Context of Fluorinated Tyrosine Research

The field of organofluorine chemistry, which provides the foundation for creating compounds like this compound, has a history stretching back over a century. nih.gov While early attempts at direct fluorination of organic compounds in the late 19th and early 20th centuries were often met with explosive results, the field advanced significantly, particularly during World War II with the need for uranium hexafluoride in the Manhattan Project. nih.gov

The synthesis of fluorinated aromatic compounds saw key developments, such as the Balz-Schiemann reaction and the use of potassium fluoride (B91410) for halogen exchange, which are still relevant today. nih.gov The introduction of fluorine into side chains of aromatic compounds was first reported in 1898. nih.gov

In the context of amino acids, the development of fluorinated tyrosine analogs has been driven by their potential as tools in biochemistry and medicine. The introduction of fluorine, a bioisostere of hydrogen, can alter the electronic properties of a molecule, influencing its interactions with enzymes and transporters. This strategy has been widely used to block metabolic "soft spots" in drug development. acs.org

The development of radiolabeled amino acid tracers for positron emission tomography (PET) has been a significant driver of research into fluorinated tyrosines. While 11C-labeled tracers were developed early on, their short half-life prompted the creation of 18F-labeled alternatives like O-18F-fluoromethyl-L-tyrosine. nih.gov Building on the success of the SPECT tracer 3-[123I]-L-α-methyl-tyrosine ([123I]IMT), L-3-[18F]-fluoro-α-methyl tyrosine ([18F]FAMT) was developed as a PET tracer with high specificity for malignant tumors. mdpi.comnih.gov More recently, research has focused on developing efficient, automated synthesis methods for these compounds to facilitate their clinical use. nih.govmdpi.com

Synthetic Methodologies and Radiosynthesis of 3 Fluoro Alpha Fluoromethyltyrosine

Conventional Synthetic Pathways for Alpha-Fluoromethyltyrosine Derivatives

The non-radioactive synthesis of α-fluoromethyltyrosine derivatives involves multi-step processes that establish the core structure and introduce the fluorine atoms. One documented approach involves the use of diethylaminosulfur trifluoride (DAST) to facilitate a high-yielding cyclization of (α,β)-acetamido alcohols into their corresponding oxazolines. nih.gov This method is part of a broader strategy for preparing fluorinated amino acids. Another general strategy for accessing α-fluoro-α-amino acids is through the photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives. nih.gov In this metal-free method, alkyl radicals, generated via visible-light photoredox catalysis, undergo a conjugate addition to the dehydroalanine substrate. The resulting α-amino radical is then trapped by a fluorine source, such as Selectfluor, to yield the α-fluoro-α-amino acid. nih.gov

Established methods for synthesizing α-fluoro-α-amino acids, which can be adapted for fluoromethyltyrosine derivatives, often face challenges. These methods include the electrophilic or nucleophilic α-fluorination of amino acid backbones, Gabriel-type amination of α-fluoroglycine, and Michael addition to a fluorinated nitro ester. nih.gov Such approaches can lack broad substrate applicability and may require harsh reaction conditions, limiting their practicality. nih.gov

Radiosynthesis of 3-[18F]Fluoro-alpha-fluoromethyltyrosine

The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into the 3-Fluoro-alpha-fluoromethyltyrosine (FAMT) molecule is critical for its use in Positron Emission Tomography (PET). The radiosynthesis of [¹⁸F]FAMT is primarily achieved through two main strategies: direct electrophilic fluorination and indirect nucleophilic fluorination. mdpi.com Each method presents distinct advantages and limitations regarding precursor availability, reaction conditions, and achievable radiochemical yields.

Electrophilic Fluorination Techniques

Direct electrophilic fluorination involves the reaction of an electron-rich precursor with an electrophilic ¹⁸F-fluorinating agent, such as [¹⁸F]F₂ gas or [¹⁸F]acetylhypofluorite (CH₃COO¹⁸F). mdpi.com This approach directly substitutes a hydrogen or a metal group on the aromatic ring with the ¹⁸F atom.

A notable method for producing L-3-[¹⁸F]FAMT involves the direct electrophilic fluorination of the L-α-methyl tyrosine precursor using [¹⁸F]acetylhypofluorite. mdpi.com The process, established by Tomiyoshi et al., begins with the production of [¹⁸F]F₂ gas, which is then used to synthesize ¹⁸F-acetylhypofluorite. This reagent is subsequently introduced to a solution of L-α-methyl tyrosine dissolved in trifluoroacetic acid. mdpi.com While this method offers enhanced radiation safety and reproducibility through automation, it typically results in suboptimal radiochemical yields of approximately 20%, with a high radiochemical purity of around 99%. mdpi.com

A significant drawback of electrophilic methods using [¹⁸F]F₂ is the co-production of a large amount of non-radioactive carrier fluorine gas, which leads to a low specific activity of the final product. thno.org Furthermore, the high reactivity of electrophilic fluorinating agents can lead to a lack of selectivity and the formation of multiple product isomers, complicating purification. thno.org To circumvent the hazards of using anhydrous hydrogen fluoride (B91410) (aHF), which is often employed in these syntheses, trifluoromethanesulfonic acid (CF₃SO₃H) has been investigated as a solvent, showing comparable reactivity and selectivity for the fluorination of aromatic amino acids. mcmaster.ca

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is the most common method in ¹⁸F radiochemistry, utilizing the high specific activity, no-carrier-added (NCA) [¹⁸F]fluoride produced from the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. mdpi.comnih.gov This approach typically involves a multi-step synthesis where [¹⁸F]fluoride displaces a leaving group on a suitable precursor. mdpi.com

For aromatic amino acids like FAMT, where the aromatic ring is not activated by electron-withdrawing groups, direct nucleophilic aromatic substitution (SₙAr) is challenging. mdpi.comnih.gov Therefore, more sophisticated "late-stage radiofluorination" strategies are employed. These often involve organometallic precursors, such as those containing boronic esters (Bpin) or stannanes, which are reacted with [¹⁸F]fluoride in the presence of a metal catalyst, commonly copper. thno.orgmdpi.com

For instance, the synthesis of the related tracer 6-L-[¹⁸F]Fluoro-m-tyrosine ([¹⁸F]FMT) has been achieved via an alcohol-enhanced, copper-mediated radiofluorination of a boronic ester (Bpin)-substituted chiral Ni(II) complex precursor. mdpi.comnih.gov This reaction uses a non-basic solution of Bu₄NOTf in a volatile solvent mixture like isopropanol/acetonitrile (iPrOH/MeCN), followed by heating and subsequent acidic hydrolysis to remove protecting groups. mdpi.com This method avoids the harsher conditions of older techniques and can be adapted for various aromatic amino acids. mdpi.comnih.gov Another approach involves a three-step sequence starting with [¹⁸F]fluoride, which includes isotopic exchange, Baeyer-Villiger oxidation, and hydrolysis, using fluorobenzophenone derivatives as precursors. nih.gov

Table 1: Comparison of Fluorination Techniques for Aromatic Amino Acid Radiosynthesis

| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |

|---|---|---|

| Fluorine Source | [¹⁸F]F₂, [¹⁸F]CH₃COOF | No-carrier-added [¹⁸F]Fluoride |

| Specific Activity | Low (Carrier-added) | High (No-carrier-added) |

| Common Precursors | Activated aromatic rings, organostannanes | Precursors with good leaving groups, organoborons, iodonium (B1229267) ylides |

| Key Challenge | Low specific activity, handling of [¹⁸F]F₂, potential for byproducts | Fluorination of non-activated aromatic rings requires multi-step or catalyzed reactions |

| Example Yield ([¹⁸F]FAMT) | ~20% mdpi.com | Varies; up to 35% for related compounds nih.gov |

Automated Synthesis Protocols for Radiolabeled Analogs

To ensure consistent production, high yields, and radiation safety, the radiosynthesis of ¹⁸F-labeled amino acids is frequently performed using automated synthesis modules. mdpi.com Commercial systems like the GE TRACERlab and FASTlab synthesizers are commonly adapted for these processes. mdpi.comresearchgate.net

The automated synthesis of 6-L-[¹⁸F]FMT, for example, has been successfully implemented on a modified TRACERlab FX C Pro module, which was originally designed for ¹¹C-labeling. mdpi.comnih.gov The process involves pre-loading the reactor with the precursor and copper mediator, eluting the [¹⁸F]fluoride directly into the reaction vessel, heating to effect the fluorination, and performing hydrolysis of the intermediate, all within the same pot. mdpi.comnih.gov The final product is then purified using an integrated High-Performance Liquid Chromatography (HPLC) system. mdpi.com Such automated protocols for the Cu-mediated synthesis of 6-L-[¹⁸F]FMT have reported radiochemical yields of 20 ± 3% within a total synthesis time of about 70 minutes. mdpi.comnih.gov These automated one-pot, multi-step procedures significantly simplify the production of complex radiotracers for clinical and preclinical use. researchgate.netnih.gov

Enzymatic Interactions and Biochemical Mechanisms of 3 Fluoro Alpha Fluoromethyltyrosine

Modulation of L-Aromatic Amino Acid Decarboxylase (L-AAAD) Activity

L-aromatic amino acid decarboxylase (L-AAAD), also known as DOPA decarboxylase (DDC), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme crucial for the synthesis of key neurotransmitters, including dopamine (B1211576) and serotonin. nih.govnih.gov It facilitates the conversion of L-DOPA to dopamine and 5-hydroxytryptophan (B29612) to serotonin. nih.gov The activity of L-AAAD can be modulated by various factors, and its inhibition is a key strategy in certain therapeutic contexts. nih.govnih.gov

In Vitro Inhibition Kinetics and Potency

In vitro studies using rat striatal homogenates have demonstrated that 3-Fluoro-alpha-fluoromethyltyrosine acts as a tyrosine hydroxylase-activated inhibitor of L-AAAD. nih.gov The introduction of a fluorine atom at the 3-phenyl position did not substantially alter its ability to inhibit L-AAAD. nih.gov The inhibition of L-AAAD by this compound was found to be dose-dependent. nih.gov Further studies have classified (S)-α-fluoromethyltyrosine (AFMT) as a covalent inhibitor. harvard.edu

Enzyme-Substrate Binding Mechanisms

The inhibitory action of alpha-fluoromethyl-amino acids on decarboxylases is a well-established mechanism. For instance, α-fluoromethyl-DOPA is a potent irreversible inhibitor of L-AAAD. nih.gov It is proposed that this compound follows a similar mechanism, acting as a substrate for the enzyme, which then leads to the irreversible binding and inactivation of the enzyme. nih.govnih.gov This type of inhibition is often referred to as "suicide inhibition," where the enzyme converts the inhibitor into a reactive species that covalently binds to the active site.

Inhibition of Microbial Tyrosine Decarboxylase (TyrDC)

A significant area of research on this compound has been its selective inhibition of microbial tyrosine decarboxylase (TyrDC), an enzyme found in certain gut bacteria. biocodexmicrobiotainstitute.comnih.gov This enzyme can metabolize L-DOPA, a primary medication for Parkinson's disease, thereby reducing its bioavailability. biocodexmicrobiotainstitute.comwindows.net

Specificity against Bacterial TyrDC Enzymes (e.g., Enterococcus faecalis)

Research has identified a conserved tyrosine decarboxylase (TyrDC) in gut bacteria, such as Enterococcus faecalis, that is responsible for the decarboxylation of L-DOPA. biocodexmicrobiotainstitute.comuniprot.org (S)-α-fluoromethyltyrosine (AFMT) has been identified as a selective inhibitor of this bacterial TyrDC. biocodexmicrobiotainstitute.comnih.gov It effectively prevents the decarboxylation of L-DOPA by both purified TyrDC and whole E. faecalis cells. nih.govmdedge.com This specificity is crucial as it allows for the targeted inhibition of microbial metabolism without significantly affecting the host's enzymes. nih.gov

Comparative Analysis with Human Decarboxylases (e.g., DDC)

A key finding is the high specificity of (S)-α-fluoromethyltyrosine (AFMT) for bacterial TyrDC over the human aromatic amino acid decarboxylase (AADC/DDC). harvard.edu While carbidopa (B1219), a commonly used inhibitor of human AADC, shows minimal effect on the L-DOPA decarboxylation activity of E. faecalis, AFMT is a potent inhibitor of the bacterial enzyme. harvard.edubiocodexmicrobiotainstitute.com In fact, carbidopa was found to be 200 times less active against the E. faecalis enzyme. nih.gov This selectivity suggests that AFMT can specifically target the gut microbial metabolism of L-DOPA. nih.govnih.gov

Impact on Microbial Levodopa Metabolism Pathways

The gut microbiota can significantly impact the metabolism of L-DOPA through a pathway involving the decarboxylation of L-DOPA to dopamine by bacterial TyrDC. windows.net This peripheral metabolism reduces the amount of L-DOPA available to cross the blood-brain barrier. windows.net (S)-α-fluoromethyltyrosine (AFMT), by selectively inhibiting bacterial TyrDC, effectively blocks this microbial metabolic pathway. harvard.edunih.gov Studies have shown that AFMT prevents L-DOPA decarboxylation in complex gut microbiota samples from Parkinson's patients. nih.gov The abundance of the bacterial tyrDC gene has been associated with interindividual variability in L-DOPA efficacy, highlighting the importance of targeting this microbial enzyme. researchgate.netnih.gov

Data Tables

Table 1: Comparative Inhibitory Activity

| Compound | Target Enzyme | Organism | Inhibitory Effect |

| This compound (AFMT) | Tyrosine Decarboxylase (TyrDC) | Enterococcus faecalis | Potent Inhibition |

| Carbidopa | Aromatic Amino Acid Decarboxylase (AADC/DDC) | Human | Potent Inhibition |

| Carbidopa | Tyrosine Decarboxylase (TyrDC) | Enterococcus faecalis | Minimal Inhibition |

Table 2: Enzyme Kinetic Data for E. faecalis TyrDC

| Substrate | Kcat (sec⁻¹) |

| L-tyrosine | 63.6 |

| L-dopa | 55.5 |

| Data obtained at pH 5.5 uniprot.org |

Interaction with Tyrosine Hydroxylase (TH)

This compound acts as a substrate for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. This initial interaction is a critical activating step that precedes the compound's ultimate inhibitory action on a subsequent enzyme in the pathway.

In Vitro Studies on TH Activity Modulation

In vitro experiments utilizing rat striatal homogenates have demonstrated that this compound is recognized and processed by Tyrosine Hydroxylase. nih.gov The introduction of a fluorine atom at the 3-position of the phenyl ring does not prevent the compound from serving as a substrate for TH. nih.gov This enzymatic conversion is a pivotal event, as it transforms this compound into a reactive intermediate.

The necessity of this TH-mediated hydroxylation is underscored by studies where pre-treatment with a potent TH inhibitor, alpha-methyl-p-tyrosine, led to a diminished inhibitory effect of this compound on subsequent enzymatic activity. nih.gov This finding confirms that the biological activity of this compound is dependent on its initial processing by Tyrosine Hydroxylase.

While the dose-dependent nature of the subsequent inhibition has been established, specific kinetic data for the interaction between this compound and Tyrosine Hydroxylase, such as Michaelis-Menten constants (Km) or turnover rates (kcat), are not detailed in the available literature.

Assessment as a TH-Activated L-AAAD Inhibitor

The primary mechanism of action for this compound is its function as a TH-activated inhibitor of L-aromatic amino acid decarboxylase (L-AAAD). nih.gov Following its hydroxylation by Tyrosine Hydroxylase, the resulting intermediate acts as an inhibitor of L-AAAD. In vitro studies have confirmed that the inhibitory effect on L-AAAD is dose-dependent. nih.gov The ability of this compound to inhibit L-AAAD was not significantly different from its non-fluorinated precursor, FMPT, indicating that the fluorine substitution at the 3-position does not impede its function as a TH-activated L-AAAD inhibitor. nih.gov

The following table summarizes the observed in vitro effects of this compound on L-AAAD activity.

| Experimental Condition | Observed Effect on L-AAAD Activity | Citation |

| Incubation with this compound | Dose-dependent inhibition | nih.gov |

| Pre-treatment with alpha-methyl-p-tyrosine followed by incubation with this compound | Diminished inhibition | nih.gov |

Identification of Enzyme-Activated Irreversible Inhibition Pathways

The inhibition of L-aromatic amino acid decarboxylase by the TH-hydroxylated metabolite of this compound is characterized as an enzyme-activated irreversible inhibition, often referred to as "suicide inhibition." In this process, the enzyme itself converts the inhibitor into a reactive species that then covalently binds to and inactivates the enzyme.

While the precise molecular steps of this irreversible inactivation have not been fully elucidated for this compound, the mechanism is proposed to be similar to that of other alpha-fluoromethyl amino acid analogs that target L-AAAD. Following hydroxylation by TH, the resulting product is decarboxylated by L-AAAD. This decarboxylation is thought to generate a highly reactive intermediate that subsequently forms a covalent bond with the pyridoxal phosphate (B84403) (PLP) cofactor or an amino acid residue within the active site of L-AAAD, leading to its irreversible inactivation.

Preclinical Biological Activity of 3 Fluoro Alpha Fluoromethyltyrosine

Cellular Uptake and Transport Mechanisms in In Vitro Models

The entry of 3-Fluoro-alpha-fluoromethyltyrosine (FAMT) into cells is a highly specific process, primarily mediated by particular amino acid transporters. In vitro studies have been crucial in elucidating these mechanisms.

Research has firmly established that the L-type amino acid transporter 1 (LAT1) is the primary transporter for FAMT. nih.gov The accumulation of radiolabeled FAMT in tumor cells shows a strong correlation with the expression levels of LAT1, an amino acid transporter frequently upregulated in cancer cells. researchgate.netnih.gov Studies using Xenopus oocytes and various mammalian cell lines engineered to express specific transporters have demonstrated that FAMT is specifically transported by LAT1. nih.govresearchgate.net The affinity of LAT1 for FAMT is similar to that of its endogenous substrates, with a reported Michaelis constant (Km) of 72.7 μM for LAT1-mediated transport. nih.gov The critical role of LAT1 was further confirmed in experiments where silencing the LAT1 gene using siRNA resulted in a significant decrease in FAMT uptake in HeLa S3 cells. nih.gov The α-methyl group in the structure of FAMT is considered the key determinant for this high selectivity towards LAT1. researchgate.netnih.govnih.gov

The transport mechanism of FAMT is notably distinct when compared to other amino acid tracers used in preclinical and clinical imaging. While tracers like L-methionine, L-tyrosine, 3-fluoro-L-tyrosine, and O-(2-fluoroethyl)-L-tyrosine are transported by both LAT1 and the non-cancer-type isoform LAT2, FAMT exhibits high selectivity for LAT1. researchgate.netnih.gov This selectivity is attributed to its α-methyl group. researchgate.netnih.gov Consequently, FAMT is transported by LAT1 but not by LAT2, a property that contributes to its highly tumor-specific accumulation and lower physiologic background signal compared to other tracers. researchgate.netnih.gov For instance, in comparative experiments, FAMT prominently inhibited LAT1-mediated L-leucine uptake in a competitive manner but had a much smaller effect on LAT2. researchgate.netnih.gov

| Tracer | Transporter Selectivity | Key Structural Feature |

| This compound (FAMT) | LAT1 | α-methyl group researchgate.netnih.gov |

| L-methionine | Broad (transported by most systems) nih.gov | No α-methyl group |

| L-tyrosine | LAT1 and LAT2 nih.gov | No α-methyl group |

| 3-fluoro-L-tyrosine | LAT1 and LAT2 nih.gov | No α-methyl group |

| O-(2-fluoroethyl)-L-tyrosine (FET) | LAT1 and LAT2 nih.gov | No α-methyl group |

Impact on Metabolic Pathways in Preclinical Models

In preclinical settings, analogs of this compound have been shown to significantly influence key metabolic pathways, particularly the metabolism of Levodopa by gut microorganisms.

Studies have identified (S)-α-fluoromethyltyrosine (AFMT), a structural analog, as a potent and selective inhibitor of bacterial tyrosine decarboxylase (TyrDC), an enzyme produced by certain gut bacteria like Enterococcus faecalis. biocodexmicrobiotainstitute.comnih.gov This bacterial enzyme is responsible for the decarboxylation of Levodopa (L-dopa) in the gastrointestinal tract. biocodexmicrobiotainstitute.comharvard.edu Standard human aromatic amino acid decarboxylase (AADC) inhibitors, such as carbidopa (B1219), have minimal effect on this bacterial enzyme. biocodexmicrobiotainstitute.comnih.gov In contrast, AFMT was identified as a selective inhibitor of this gut bacterial L-dopa decarboxylation process. biocodexmicrobiotainstitute.com This inhibitory action effectively blocks the conversion of Levodopa by gut bacteria, a significant issue as this peripheral metabolism can reduce the amount of Levodopa available to reach the central nervous system. harvard.edunih.gov

By inhibiting the bacterial decarboxylase enzyme, AFMT effectively prevents the conversion of Levodopa into dopamine (B1211576) within the gut microbiota. biocodexmicrobiotainstitute.comharvard.edu This is a crucial step, as the peripherally produced dopamine cannot cross the blood-brain barrier and can cause gastrointestinal side effects. nih.govharvard.edu Furthermore, this action prevents the subsequent conversion of dopamine to m-tyramine (B1210026) by other microbial enzymes. biocodexmicrobiotainstitute.com The major proposed pathway for this peripheral metabolism involves the initial decarboxylation of L-dopa to dopamine, which is then converted to m-tyramine. biocodexmicrobiotainstitute.com Therefore, the inhibition of the initial decarboxylation step by AFMT curtails the production of these downstream metabolites. biocodexmicrobiotainstitute.com

| Compound | Action | Effect on Levodopa Metabolism | Impact on Downstream Metabolites |

| (S)-α-fluoromethyltyrosine (AFMT) | Selective inhibitor of bacterial tyrosine decarboxylase biocodexmicrobiotainstitute.comharvard.edu | Prevents decarboxylation of Levodopa by gut microbiota biocodexmicrobiotainstitute.com | Reduces production of Dopamine and m-Tyramine in the gut biocodexmicrobiotainstitute.comharvard.edu |

| Carbidopa | Inhibitor of human AADC harvard.edu | Ineffective against bacterial decarboxylase biocodexmicrobiotainstitute.comnih.gov | Does not prevent microbial production of Dopamine from Levodopa biocodexmicrobiotainstitute.com |

In Vivo Biochemical Effects in Animal Systems

In vivo studies in animal models have provided insights into the biochemical behavior and distribution of this compound and its analogs. Biodistribution studies in mice with radiolabeled FAMT showed low uptake in the brain but prominent accumulation in the kidneys and pancreas. nih.govnih.gov The compound demonstrates fast clearance, primarily through the kidneys. nih.gov A PET study in a Rhesus monkey confirmed these findings, showing negligible brain uptake and high localization of the tracer in the bladder, indicating rapid renal excretion. nih.gov

In a different context, the in vivo effects of (S)-α-fluoromethyltyrosine (AFMT) on Levodopa bioavailability have been demonstrated in mice. biocodexmicrobiotainstitute.comharvard.edu When AFMT was co-administered with Levodopa and the human AADC inhibitor carbidopa to mice colonized with E. faecalis, a significant increase in the serum concentration of Levodopa was observed. biocodexmicrobiotainstitute.comharvard.edu This finding supports the in vitro data, showing that by inhibiting the metabolic activity of gut bacteria, AFMT can enhance the systemic availability of Levodopa. harvard.edu

| Animal Model | Compound | Observation |

| Mice | 3-[18F]F-FMPT | Low brain uptake, fast clearance through kidneys. nih.gov Prominent uptake in kidneys and pancreas. nih.gov |

| Rhesus Monkey | 3-[18F]F-FMPT | Negligible brain uptake, high localization in the bladder. nih.gov |

| Mice (colonized with E. faecalis) | (S)-α-fluoromethyltyrosine (AFMT) | Increased serum concentration of Levodopa when co-administered with Levodopa and carbidopa. biocodexmicrobiotainstitute.comharvard.edu |

Modulation of Endogenous Enzyme Activity in Rodent Tissues

In vitro studies using rat striatal homogenates have demonstrated that this compound acts as a tyrosine hydroxylase (TH)-activated inhibitor of L-aromatic amino acid decarboxylase (L-AAAD). nih.gov The introduction of a fluorine atom at the 3-phenyl position did not significantly alter its ability to inhibit L-AAAD compared to its non-fluorinated counterpart. nih.gov This inhibition was found to be dose-dependent. nih.gov

Further investigation in rats pretreated with alpha-methyl-p-tyrosine, a potent inhibitor of TH, showed a diminished inhibitory effect of this compound on L-AAAD. nih.gov This finding supports the mechanism that this compound requires activation by TH to exert its inhibitory effect on L-AAAD. nih.gov

Table 1: Effect of this compound on Enzyme Activity in Rodent Tissues

| Tissue | Enzyme | Effect | Model |

| Rat Striatal Homogenates | L-Aromatic Amino Acid Decarboxylase (L-AAAD) | Inhibition (Dose-dependent) | In vitro |

| Rat Striatal Homogenates | Tyrosine Hydroxylase (TH) | Required for activation of L-AAAD inhibition | In vitro (with alpha-methyl-p-tyrosine pretreatment) |

Biomarker Changes in Animal Models of Neurological Conditions

While direct studies on biomarker changes specifically with this compound in animal models of neurological conditions are limited, research on related compounds and relevant biological pathways provides insights. For instance, in a rat model of Parkinson's disease, the administration of 6-[18F]fluoro-L-m-tyrosine (FMT), a structurally similar compound, is used as a tracer to measure aromatic L-amino acid decarboxylase (AADC) activity, a key enzyme in dopamine synthesis. nih.govnih.gov In these models, a decrease in FMT uptake in the striatum, particularly the posterior putamen, is observed, reflecting the loss of dopaminergic neurons and reduced AADC activity characteristic of Parkinson's disease. nih.gov

Furthermore, studies in rodent models of Parkinson's disease, such as those induced by 6-hydroxydopamine (6-OHDA) or expressing human alpha-synuclein, are widely used to investigate neurochemical and pathological changes. researchgate.netcriver.com These models exhibit a loss of tyrosine hydroxylase-expressing neurons, a key biomarker for dopaminergic neurodegeneration. nih.gov While not directly testing this compound, these models provide a platform to assess how such compounds might influence biomarkers of neurodegeneration. For example, excess amounts of 3-iodo-l-tyrosine (B556601) have been shown to induce Parkinson-like features in mice, including the aggregation of α-synuclein and loss of tyrosine hydroxylase-positive neurons. nih.gov

Although 3-[18F]Fluoro-alpha-fluoromethyl-p-tyrosine was initially evaluated as a tracer for cerebral TH activity, its low brain uptake and rapid clearance in mice and a rhesus monkey indicated it would not be a useful tool for this purpose in vivo. nih.gov

Table 2: Relevant Biomarker Changes in Animal Models of Neurological Conditions

| Animal Model | Neurological Condition | Biomarker | Change |

| Rat Model | Parkinson's Disease | Striatal Aromatic L-amino acid decarboxylase (AADC) activity (measured by FMT uptake) | Decreased |

| Rodent Models (6-OHDA, alpha-synuclein) | Parkinson's Disease | Tyrosine Hydroxylase-expressing neurons | Loss |

| Mouse Model | Parkinsonism (induced by 3-iodo-l-tyrosine) | α-Synuclein | Aggregation |

| Mouse Model | Parkinsonism (induced by 3-iodo-l-tyrosine) | Tyrosine Hydroxylase-positive neurons | Loss |

Preclinical Pharmacokinetic and Biodistribution Profiles of 3 Fluoro Alpha Fluoromethyltyrosine

In Vivo Distribution Patterns in Animal Models

Organ-Specific Accumulation and Clearance Rates

Preclinical studies using radiolabeled L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) in rodent models have revealed a distinct biodistribution pattern. The compound shows prominent uptake in the kidneys and pancreas. mdpi.com In normal mice, the pancreas exhibited high accumulation, with a pancreas-to-blood ratio of 14.5 at 60 minutes post-injection. nih.gov The kidneys also showed significant retention, with 16.3% and 5.0% of the injected dose remaining at 1 and 3 hours, respectively. mdpi.com

Lower accumulation of [¹⁸F]FAMT was observed in the liver, intestines, stomach, and muscle tissues. mdpi.com Brain uptake of the compound reaches its maximum between 15 and 25 minutes after injection, followed by a washout period. mdpi.com In mice, there was low brain uptake and rapid clearance through the kidneys. nih.gov A PET study in a Rhesus monkey confirmed these findings, showing negligible brain uptake but high localization in the bladder. nih.gov

In tumor-bearing mice, [¹⁸F]FAMT demonstrated favorable tumor-to-blood ratios greater than 1.6 and tumor-to-muscle ratios greater than 2.8, which were maintained for up to 2 hours post-injection. mdpi.com Peak tumor uptake in mice with LS180 rectal cancer was observed at 60 minutes post-injection, with tumor-to-blood and tumor-to-muscle ratios ranging from 1.60 to 2.94 and 2.79 to 3.25, respectively, over a 120-minute period. nih.gov The accumulation of [¹⁸F]FAMT in tumors is strongly associated with the expression of L-type amino acid transporter 1 (LAT1), which is highly upregulated in many cancer cells. researchgate.netnih.gov

Organ-Specific Uptake of L-3-[¹⁸F]-fluoro-α-methyl tyrosine in Mice

| Organ | Uptake (%ID/20g at 60 min) | Reference |

|---|---|---|

| Pancreas | 15.2 | nih.gov |

| Blood | 1.05 | nih.gov |

Comparative Biodistribution of Enantiomers (L- vs. D-isomers)

The biodistribution of the D-isomer of [¹⁸F]FAMT differs significantly from its L-isomer counterpart. mdpi.com While the L-isomer shows significant uptake in the pancreas and tumors, the D-isomer exhibits rapid blood clearance and is predominantly excreted through urine, resulting in minimal accumulation in non-target organs. mdpi.com However, the tumor accumulation of D-[¹⁸F]FAMT is lower than that of L-[¹⁸F]FAMT. mdpi.com

In a comparative study using HeLa tumor-bearing mice, the tumor uptake of the D-isomers of O-¹¹C-methyl tyrosine and O-¹⁸F-fluoromethyl tyrosine was generally lower than their corresponding L-isomers. snmjournals.org However, the tumor-to-blood ratios of the D-isomers were higher. snmjournals.orgnih.gov Specifically, at 60 minutes post-administration, the tumor-to-blood ratio of D-[¹⁸F]FMT was 182% of the L-isomer. snmjournals.orgnih.gov The D-isomers also demonstrated much lower uptake in abdominal organs compared to the L-isomers, with the exception of the kidney and liver in the early phase. snmjournals.org For instance, the tumor-to-liver and tumor-to-pancreas ratios of D-[¹⁸F]FMT were significantly higher than those of the L-isomer. researchgate.net

Tumor-to-Blood Ratios of L- and D-Isomers of Radiolabeled Tyrosine Analogs in HeLa-Bearing Mice (60 min post-injection)

| Compound | L-isomer Tumor-to-Blood Ratio | D-isomer Tumor-to-Blood Ratio | Reference |

|---|---|---|---|

| ¹¹C-MET | - | 130% of L-isomer | snmjournals.org |

| ¹¹C-CMT | 4.4 | 5.7 (140% of L-isomer) | snmjournals.org |

| ¹⁸F-FMT | 4.0 | 7.9 (182% of L-isomer) | snmjournals.org |

Metabolic Fate and Radiometabolite Formation in Animal Systems

A key characteristic of [¹⁸F]FAMT is its metabolic stability. Due to the presence of the α-methyl group, [¹⁸F]FAMT is not metabolized intracellularly and is not incorporated into proteins. mdpi.com This stability contributes to its favorable imaging properties by reducing background signal. mdpi.com Studies using [³H]-alpha-fluoromethyl-tyrosine in the rat locus caeruleus showed a rapid disappearance of the compound with a half-life of 1.5 hours, alongside a specific accumulation of radioactivity. nih.gov

Pretreatment with cycloheximide, a protein synthesis inhibitor, did not cause significant changes in the uptake of both L- and D-isomers of ¹¹C-CMT and ¹⁸F-FMT, further confirming that these compounds are not incorporated into proteins. snmjournals.org

Elimination Pathways and Excretion Dynamics in Preclinical Species

The primary route of elimination for 3-Fluoro-alpha-fluoromethyltyrosine and its analogs is through the kidneys via urinary excretion. mdpi.com The biodistribution profile in rodents is characterized by prominent uptake and subsequent clearance from the kidneys. mdpi.com Renal retention of [¹⁸F]FAMT in rodents was measured at 16.3% of the injected dose at 1 hour and 5.0% at 3 hours post-injection. mdpi.com

The D-isomer of [¹⁸F]FAMT, in particular, demonstrates rapid blood clearance and is predominantly excreted through the urine. mdpi.com This leads to lower background accumulation in non-target organs compared to the L-isomer. mdpi.com Studies in mice and a rhesus monkey showed fast clearance of 3-[¹⁸F]fluoro-alpha-fluoromethyl-p-tyrosine through the kidneys, with high localization of radioactivity in the bladder. nih.gov

Compound Names

| Abbreviation | Full Name |

|---|---|

| [¹⁸F]FAMT | L-3-[¹⁸F]-fluoro-α-methyl tyrosine |

| FMT | This compound |

| LAT1 | L-type amino acid transporter 1 |

| [³H]-alpha-fluoromethyl-tyrosine | [3',5'-3H2]-alpha-fluoromethyl-tyrosine |

| ¹¹C-MET | O-¹¹C-methyl-L-tyrosine |

| ¹¹C-CMT | O-¹¹C-methyl-d-tyrosine |

| ¹⁸F-FMT | O-¹⁸F-fluoromethyl tyrosine |

Applications As a Preclinical Research Tool and Imaging Agent

Evaluation as a Radiotracer for Positron Emission Tomography (PET) in Animal Studies

Assessment of Tyrosine Hydroxylase Activity via PET in Rodents

Initial preclinical evaluations of 3-[¹⁸F]fluoro-alpha-fluoromethyl-p-tyrosine (3-F-FMPT) aimed to assess its utility as a tracer for cerebral tyrosine hydroxylase (TH) activity in rodents. nih.gov In vitro experiments using rat striatal homogenates demonstrated that 3-F-FMPT acts as a TH-activated inhibitor of L-aromatic amino acid decarboxylase (L-AAAD), and this inhibition was dose-dependent. nih.gov Furthermore, pretreatment of rats with alpha-methyl-p-tyrosine, a known potent TH inhibitor, led to a reduction in 3-F-FMPT-induced L-AAAD inhibition in striatal homogenates. nih.gov

In contrast, a tritiated version, [3',5'-3H2]-alpha-fluoromethyl-tyrosine, was synthesized and evaluated as a radioactive probe for TH in the rat brain. nih.gov Following intracisternal injection, this compound showed a specific accumulation of radioactivity within the locus coeruleus, a noradrenergic nucleus. nih.gov The distribution of radioactivity correlated well with the known distribution of TH in this brain region, suggesting it could provide a reliable measure of TH activity in catecholamine structures. nih.gov

Tumor Detection and Characterization in Animal Models (e.g., Glioma, Mesothelioma)

[¹⁸F]FAMT, an L-isomer of a methylated form of 3-fluorotyrosine, has shown significant promise in the detection and characterization of various tumors in animal models due to its selectivity for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant cells. mdpi.comnih.gov

Preclinical studies in rodents bearing tumors have demonstrated favorable tumor-to-blood and tumor-to-muscle ratios for [¹⁸F]FAMT. nih.gov For instance, in a study with C6 rat glioma, [¹⁸F]FLT (a different nucleoside-based tracer) showed a tumor-to-muscle ratio of 3.8 ± 1.3 at 2 hours post-injection. nih.gov While not a direct comparison, it highlights the type of quantitative data generated in these studies. In another study involving a dog with a meningioma, the related tracer ¹⁸F-FDOPA showed a tumor-to-normal tissue ratio of 1.95. frontiersin.orgfrontiersin.org

The uptake of [¹⁸F]FAMT has been shown to correlate with LAT1 expression and tumor proliferation. nih.govnih.gov This specificity makes it a valuable tool for characterizing tumor biology non-invasively. For example, in studies of oral cancer models, [¹⁸F]FAMT PET has demonstrated high diagnostic capabilities. mdpi.com Similarly, it has been investigated in models of esophageal cancer, where its uptake correlates with clinicopathological factors like invasion depth. mdpi.com

The table below summarizes key findings from preclinical tumor imaging studies with related amino acid tracers.

| Tracer | Animal Model | Key Findings |

| [¹⁸F]FAMT | Rodent tumor models | Favorable tumor-to-blood and tumor-to-muscle ratios. nih.gov |

| [¹⁸F]FLT | Wistar rats with C6 glioma | Tumor-to-muscle ratio of 3.8 ± 1.3. nih.gov |

| ¹⁸F-FDOPA | Dog with meningioma | Tumor-to-normal tissue ratio of 1.95. frontiersin.orgfrontiersin.org |

Differentiation from Inflammatory Processes in Preclinical Imaging

A significant advantage of amino acid-based PET tracers like [¹⁸F]FAMT over the more commonly used [¹⁸F]FDG is their superior ability to differentiate tumors from inflammatory lesions. mdpi.comnih.govnih.gov [¹⁸F]FDG, a glucose analog, accumulates in both tumor cells and inflammatory cells, which can lead to false-positive results in cancer diagnosis. nih.govnih.gov

In a preclinical study using Wistar rats with both a C6 glioma and a sterile inflammation, [¹⁸F]FDG accumulated significantly in both the tumor and the inflamed muscle. nih.gov The uptake in the inflamed thigh was 4.8 ± 1.2 times higher than in the healthy contralateral thigh. nih.gov In contrast, another tracer, [¹⁸F]FLT, did not show significant accumulation in the inflamed muscle, with a ratio of uptake between the affected and healthy thigh close to unity (1.3 ± 0.4). nih.gov This study confirmed that while [¹⁸F]FDG PET visualized both the tumor and the inflammation, [¹⁸F]FLT PET only showed the tumor, demonstrating higher tumor specificity. nih.gov

This characteristic is crucial for accurate tumor delineation and staging. The higher specificity of [¹⁸F]FAMT for malignant tissues is attributed to its transport mechanism via LAT1, which is not upregulated to the same extent in inflammatory cells. mdpi.comnih.govnih.gov This makes it a more reliable imaging agent for distinguishing neoplastic from inflammatory processes in preclinical settings.

Use as a Molecular Probe in Neurochemical Studies

Beyond its application in PET imaging, 3-Fluoro-alpha-fluoromethyltyrosine and its derivatives have been utilized as molecular probes in neurochemical studies to investigate enzyme function and neurotransmitter systems. nih.gov The tritiated form, [3',5'-3H2]-alpha-fluoromethyl-tyrosine, was specifically synthesized to serve as a radioactive label for rat neuronal tyrosine hydroxylase. nih.gov

Following its administration, researchers observed a specific accumulation of radioactivity in the locus coeruleus, a brain region rich in noradrenergic neurons. nih.gov The distribution of the probe was found to correlate with the known distribution of tyrosine hydroxylase within this nucleus. nih.gov This suggests that this radiolabeled compound can be a reliable tool to measure the activity of tyrosine hydroxylase in specific catecholaminergic structures in the brain. nih.gov Such probes are invaluable for understanding the fundamental neurochemistry of the brain and how it is altered in various neurological disorders.

Methodological Approaches in Preclinical Tracer Evaluation

The preclinical evaluation of a novel PET tracer like this compound involves a standardized set of methodological approaches to determine its potential for clinical translation. nih.gov These evaluations typically begin with in vitro studies to assess the tracer's binding affinity and selectivity for its target. nih.gov

This is followed by in vivo studies in animal models, often starting with rodents, to investigate the tracer's biodistribution, pharmacokinetics, and metabolic stability. nih.govnih.gov Biodistribution studies involve injecting the radiotracer into animals and then measuring the amount of radioactivity in various organs and tissues at different time points to determine where the tracer accumulates. nih.govnih.gov Pharmacokinetic studies analyze the time course of the tracer in the blood and target tissues, providing information on its uptake and clearance rates. nih.gov Metabolite analysis is also crucial to determine if the tracer is broken down into other radioactive compounds that could interfere with the imaging signal. nih.gov

Dynamic PET imaging studies are often performed in animals to visualize the tracer's uptake and distribution in real-time. nih.gov These studies can be combined with CT or MRI to provide anatomical context to the functional PET data. youtube.com For tracers targeting specific diseases, studies are conducted in animal models of that disease to assess the tracer's ability to detect and characterize the pathology. nih.gov Throughout this process, there is a growing emphasis on the standardization of preclinical PET/CT protocols to ensure the quantitative accuracy, precision, and reproducibility of data across different research centers. nih.gov

Structure Activity Relationships and Design of 3 Fluoro Alpha Fluoromethyltyrosine Analogs

Structural Modifications and Their Effects on Enzyme Inhibition

The inhibitory potential of 3-Fluoro-alpha-fluoromethyltyrosine is fundamentally linked to two key structural motifs: the fluorine substituent on the aromatic ring and the α-fluoromethyl group on the side chain. Each modification plays a distinct role in the molecule's mechanism of action.

In vitro studies using rat striatal homogenates have evaluated derivatives like 3-[18F]Fluoro-alpha-fluoromethyl-p-tyrosine (3-F-FMPT). These experiments revealed that the introduction of a fluorine atom at the 3-position of the phenyl ring did not substantially compromise the compound's capacity to function as a tyrosine hydroxylase-activated inhibitor of L-aromatic amino acid decarboxylase (AADC). nih.gov The inhibition of AADC by this compound was observed to be dose-dependent. nih.gov

The α-fluoromethyl group is a critical feature for mechanism-based or "suicide" inhibition. This group transforms the molecule into a substrate that, upon enzymatic processing, generates a reactive intermediate. This intermediate can then form a covalent bond with the enzyme's active site, leading to irreversible inactivation. For instance, (S)-α-Fluoromethyltyrosine (AFMT), a close analog, is a selective inhibitor of bacterial tyrosine decarboxylase (TyrDC) but does not effectively inhibit human DOPA decarboxylase (DDC). helsinki.fi This specificity arises because AFMT is a better structural mimic of tyrosine (the preferred substrate for TyrDC) than it is of L-dopa (the primary substrate for human AADC). The presence of fluorine, with its high electronegativity and relatively small size, is crucial for this mechanism, facilitating the formation of stabilized transition-state-like complexes or reactive Michael acceptors upon enzymatic activation. nih.gov

Comparative Studies with Other Fluorinated Tyrosine Derivatives (e.g., FAMT, FET, FPT, FMT)

The utility and mechanism of this compound analogs are best understood when compared with other fluorinated tyrosine derivatives developed primarily for positron emission tomography (PET) imaging. While some share the goal of tracking amino acid metabolism, their mechanisms of accumulation and cellular targets differ significantly.

L-3-[18F]-fluoro-α-methyl tyrosine (FAMT): As the radiolabeled version of a close analog, FAMT's action is tied to its interaction with amino acid transporters and subsequent enzymatic processing. Its uptake is highly dependent on the L-type amino acid transporter (LAT) system. The α-methyl group is crucial for this selectivity.

O-(2-[18F]fluoroethyl)-L-tyrosine (FET): FET is a widely used PET tracer for imaging brain tumors. wikipedia.orgnih.gov Unlike analogs designed for enzyme inhibition, FET is not incorporated into proteins and its accumulation in tumor cells is primarily mediated by increased transport through the L-type amino acid transporter system. nih.govnih.govnih.gov It is known for its low uptake in inflammatory tissues, which provides better differentiation between tumors and inflammation compared to other tracers like FDG. wikipedia.orgnih.gov

O-(3-[18F]fluoropropyl)-L-tyrosine (FPT): FPT is an analog of FET and functions similarly as a tracer for amino acid transport. nih.govnih.gov Studies have shown that FPT exhibits high uptake in tumors and low accumulation in inflammatory tissue, making its performance comparable to FET for oncologic PET imaging. nih.gov Its mechanism is based on transport rather than enzymatic trapping.

6-[18F]fluoro-L-m-tyrosine (FMT): FMT is another PET tracer used to investigate the integrity of the dopaminergic system in conditions like Parkinson's disease. Its uptake is related to the activity of L-aromatic amino acid decarboxylase (AADC).

The key distinction lies in the mechanism of action. While FET and FPT accumulation reflects the activity of amino acid transporters, the uptake and retention of this compound and its close analogs (like FAMT and FMT) are linked to their roles as substrates and inhibitors for intracellular enzymes like AADC.

Table 1: Comparative Overview of Fluorinated Tyrosine Derivatives

| Compound | Abbreviation | Key Structural Feature | Primary Target / Mechanism | Main Application |

|---|---|---|---|---|

| This compound | - | α-fluoromethyl group; 3-ring fluorine | Mechanism-based inhibition of decarboxylases (e.g., AADC, TyrDC) | Therapeutic enzyme inhibition |

| L-3-fluoro-α-methyl tyrosine | FAMT | α-methyl group; 3-ring fluorine | LAT transporter uptake; potential enzymatic trapping | PET imaging of tumors |

| O-(2-fluoroethyl)-L-tyrosine | FET | O-fluoroethyl group | L-type amino acid transport (LAT) | PET imaging of brain tumors |

| O-(3-fluoropropyl)-L-tyrosine | FPT | O-fluoropropyl group | L-type amino acid transport (LAT) | PET imaging of tumors |

| 6-fluoro-L-m-tyrosine | FMT | 6-ring fluorine | Substrate for AADC | PET imaging of dopaminergic system |

Design Principles for Enhanced Specificity and Potency

The design of more effective inhibitors based on the this compound scaffold follows several key principles derived from SAR studies.

Mimicking the Preferred Substrate: Enhanced specificity is achieved by designing the inhibitor to more closely resemble the natural substrate of the target enzyme over other enzymes. The success of (S)-α-fluoromethyltyrosine (AFMT) as a selective inhibitor of bacterial TyrDC is a clear example. By mimicking tyrosine, it effectively targets the bacterial enzyme, which prefers tyrosine, while showing poor inhibition of human AADC, which preferentially binds L-dopa. helsinki.fi

Strategic Fluorination: The unique electronic properties of fluorine are central to inhibitor design. nih.gov

Alpha-Fluorination: Placing a fluorine on the alpha-carbon of the side chain (as in an α-fluoromethyl group) is a classic strategy for creating mechanism-based inhibitors. The electronegativity of fluorine facilitates its elimination as a fluoride (B91410) ion during enzymatic processing, which generates a highly reactive electrophilic species (a Michael acceptor) that covalently modifies the enzyme. nih.gov

Ring Fluorination: Fluorine substitution on the aromatic ring can modulate the electronic properties of the molecule, influencing its binding affinity and interaction with the active site, as well as its pharmacokinetic properties like membrane transport.

Targeting Transporter Selectivity: For analogs intended for imaging or requiring efficient cell entry, modifications must consider amino acid transporter selectivity. The α-methyl group, for instance, is a known determinant for selective transport by the LAT1 system, which is often upregulated in cancer cells.

Q & A

Basic Research Question: What are the primary synthetic routes for 3-fluoro-alpha-fluoromethyltyrosine, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves fluorination of tyrosine derivatives using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Key parameters include temperature (0–40°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of fluorinating agents. For example, excess DAST may improve fluorination efficiency but risks side reactions like epimerization. Yield optimization requires monitoring via HPLC or LC-MS, with purity assessed by NMR to confirm regioselectivity .

Basic Research Question: How is this compound structurally characterized, and what analytical techniques resolve ambiguities in fluorinated positions?

Methodological Answer:

X-ray crystallography is definitive for resolving fluorine positions, but when crystals are unavailable, use - heteronuclear correlation NMR to map proximity between fluorine and protons. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like -COOH. For stereochemical analysis, chiral HPLC with fluorinated stationary phases (e.g., Chiralpak® AD-H) differentiates enantiomers .

Advanced Research Question: What experimental design considerations are critical for studying this compound’s role in neurotransmitter uptake inhibition?

Methodological Answer:

Design in vitro assays using synaptosomal preparations or transfected cell lines (e.g., HEK293 expressing dopamine/serotonin transporters). Competitive inhibition studies require titrating this compound against radiolabeled neurotransmitters (e.g., -dopamine). Control for nonspecific binding using excess non-radioactive ligands. For kinetic analysis, employ Michaelis-Menten models with GraphPad Prism® to calculate values. Validate results with knock-out models or siRNA silencing .

Advanced Research Question: How can contradictions in reported binding affinities of this compound across studies be resolved?

Methodological Answer:

Discrepancies often arise from assay variability (e.g., buffer pH, ionic strength) or differences in transporter isoforms. Conduct meta-analyses using standardized protocols (e.g., uniform cell lines, pH 7.4 Tris buffer). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study validity. Reproduce key experiments with orthogonal methods, such as surface plasmon resonance (SPR) alongside radioligand assays, to confirm binding kinetics .

Advanced Research Question: What are the challenges in quantifying this compound in biological matrices, and how are they methodologically addressed?

Methodological Answer:

Fluorinated analogs often co-elute with endogenous compounds in plasma or CSF. Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis® MCX) to isolate the compound. Quantify via LC-MS/MS with deuterated internal standards (e.g., d-tyrosine) to correct for matrix effects. For low-abundance detection, employ derivatization with AccQ-Tag™ reagents to enhance MS sensitivity .

Advanced Research Question: How do fluorination patterns (e.g., 3-fluoro vs. para-fluoro) in tyrosine derivatives affect metabolic stability in vivo?

Methodological Answer:

Compare pharmacokinetic profiles using rodent models. Administer equimolar doses of this compound and its para-fluoro analog, then collect plasma samples at timed intervals. Analyze via LC-MS to calculate , , and AUC. For enzyme stability, incubate with liver microsomes and monitor degradation via UV-Vis or fluorescence assays. Fluorine at the 3-position may reduce CYP450-mediated oxidation due to steric hindrance .

Advanced Research Question: What computational strategies predict the conformational dynamics of this compound in protein binding pockets?

Methodological Answer:

Perform molecular dynamics (MD) simulations using AMBER or GROMACS with explicit solvent models. Parameterize fluorine atoms using the CHARMM36 force field with modified van der Waals radii. Dock the compound into crystal structures of target proteins (e.g., monoamine transporters) via AutoDock Vina. Validate predictions with mutagenesis studies (e.g., substituting residues in predicted binding sites) .

Advanced Research Question: How can isotopic labeling (e.g., 18F^{18}\text{F}18F) of this compound enhance its utility in PET imaging studies?

Methodological Answer:

Synthesize -labeled analogs via nucleophilic substitution using -fluoride and a precursor with a leaving group (e.g., tosylate). Optimize radiochemical yield by varying reaction time (5–30 min) and temperature (80–120°C). Validate specificity in vivo using blocking studies with cold compound. Image rodents with microPET/CT and quantify uptake in regions of interest (ROIs) like the striatum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.